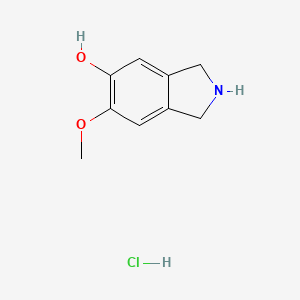
3-Chloro-2,5-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,5-dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dimethylquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the condensation of 3-chloro-2,5-dimethylaniline with glyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. These methods may involve continuous flow reactors and the use of green chemistry principles to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,5-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoxaline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,5-dimethylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,5-dimethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine and methyl groups.
2,3-Dimethylquinoxaline: Lacks the chlorine atom but has similar methyl substitutions.
3-Chloroquinoxaline: Contains the chlorine atom but lacks the methyl groups.
Uniqueness
3-Chloro-2,5-dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups can enhance its reactivity and specificity in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
3-chloro-2,5-dimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)13-10(11)7(2)12-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWSZUIXUUQRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
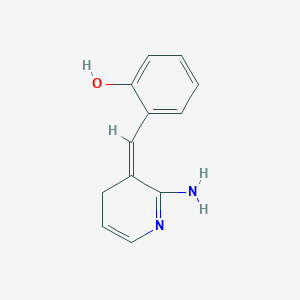
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
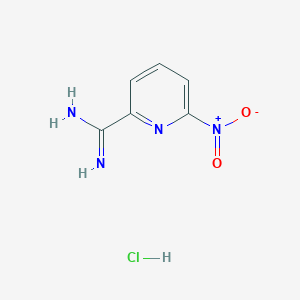
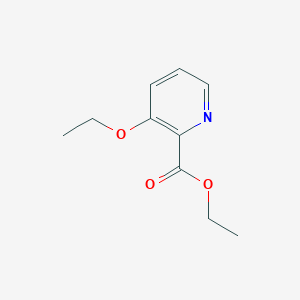

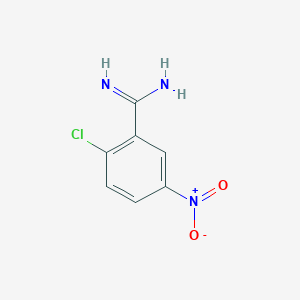
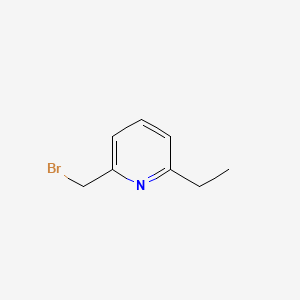
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
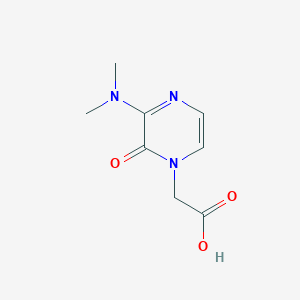
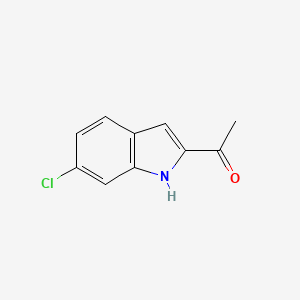
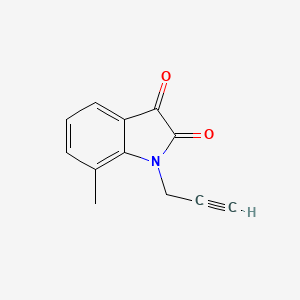
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B15069839.png)
